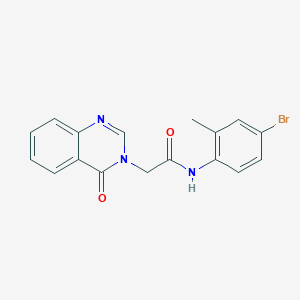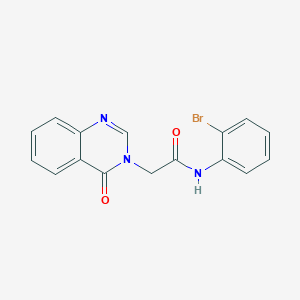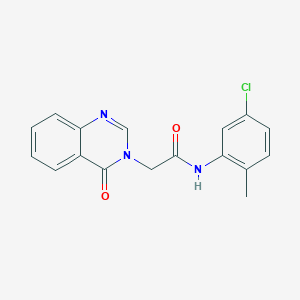![molecular formula C20H20BrNO4 B277601 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BEOI, is a synthetic compound that has been found to have potential applications in scientific research.
Mechanism of Action
The mechanism of action of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood, but it has been hypothesized to involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival (Chen et al., 2019). 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to downregulate the expression of several proteins involved in cancer cell proliferation and survival, including cyclin D1, Bcl-2, and survivin (Chen et al., 2019).
Biochemical and Physiological Effects
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have several biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest in cancer cells, which can prevent cell division and lead to cell death (Chen et al., 2019). 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been found to increase the production of reactive oxygen species (ROS) in cancer cells, which can cause DNA damage and lead to cell death (Chen et al., 2019). Additionally, 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to decrease the expression of several genes involved in angiogenesis, the process by which new blood vessels are formed, which can inhibit the growth and spread of tumors (Chen et al., 2019).
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is that it has shown potent anticancer activity in vitro. This makes it a promising candidate for further study in animal models and clinical trials. Additionally, the synthesis method of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is relatively simple and straightforward, which makes it easy to produce in large quantities for research purposes.
One limitation of using 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to investigate its effects on specific cellular pathways or processes. Additionally, 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has not yet been tested in animal models or clinical trials, so its safety and efficacy in vivo are not yet known.
Future Directions
There are several future directions for research on 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to investigate its effects on specific cellular pathways or processes to better understand its mechanism of action. Another direction is to test its efficacy in animal models of cancer to determine its potential as a therapeutic agent. Additionally, further research is needed to determine the safety and efficacy of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in clinical trials.
Synthesis Methods
The synthesis of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 5-bromo-3-hydroxy-1-ethyl-1,3-dihydro-2H-indol-2-one with ethyl 4-ethoxyphenylglyoxylate in the presence of a base. The resulting product is then treated with acid to yield 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. This synthesis method has been described in detail in a scientific publication by Chen et al. (2019).
Scientific Research Applications
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer, in vitro (Chen et al., 2019). 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells (Chen et al., 2019). Additionally, 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to inhibit the migration and invasion of cancer cells (Chen et al., 2019).
properties
Product Name |
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C20H20BrNO4 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C20H20BrNO4/c1-3-22-17-10-7-14(21)11-16(17)20(25,19(22)24)12-18(23)13-5-8-15(9-6-13)26-4-2/h5-11,25H,3-4,12H2,1-2H3 |
InChI Key |
FEEOLZCJGHABNL-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)OCC)O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)




![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)

![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)


